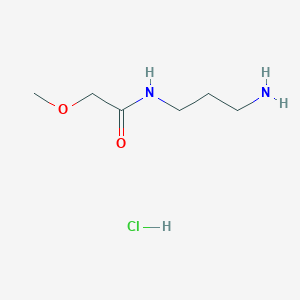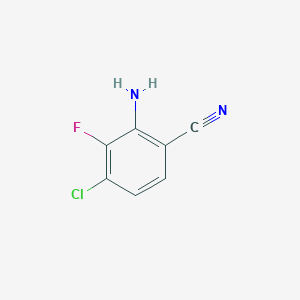
3-Isobutoxypropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutoxypropane-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. The compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxypropane-1-sulfonyl chloride typically involves the reaction of 3-Isobutoxypropane-1-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction can be represented as follows:
3-Isobutoxypropane-1-sulfonic acid+SOCl2→3-Isobutoxypropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors has been explored to enhance the efficiency of the chlorination process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isobutoxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) at room temperature.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether solvents under inert atmosphere conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
Chemistry: 3-Isobutoxypropane-1-sulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds. It is also employed in the synthesis of sulfonamide-based drugs and agrochemicals.
Biology: In biological research, the compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.
Medicine: The compound has applications in medicinal chemistry for the development of pharmaceuticals, particularly those targeting enzymes and receptors that interact with sulfonyl groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 3-Isobutoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
- 3-Chloropropane-1-sulfonyl chloride
- 3-Chloropropanesulfonyl chloride
- 1-Propanesulfonyl chloride
Comparison: 3-Isobutoxypropane-1-sulfonyl chloride is unique due to the presence of the isobutoxy group, which can influence its reactivity and solubility compared to other sulfonyl chlorides. The isobutoxy group can provide steric hindrance, affecting the compound’s interactions with nucleophiles and potentially leading to different reaction outcomes.
Propiedades
Fórmula molecular |
C7H15ClO3S |
|---|---|
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
3-(2-methylpropoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-7(2)6-11-4-3-5-12(8,9)10/h7H,3-6H2,1-2H3 |
Clave InChI |
FGTUUXLXWTVQKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)

![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)

![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)






![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)


